molecular formula C14H21NO4 B1374095 tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate CAS No. 1001181-01-6

tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate

Cat. No.: B1374095
CAS No.: 1001181-01-6
M. Wt: 267.32 g/mol
InChI Key: CJFXJAIZVMXYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C14H21NO4 and a molecular weight of 267.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

tert-Butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl carbamate moiety provides stability, while the 2,4-dimethoxyphenyl group enhances its interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-6-7-11(17-4)8-12(10)18-5/h6-8H,9H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFXJAIZVMXYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.